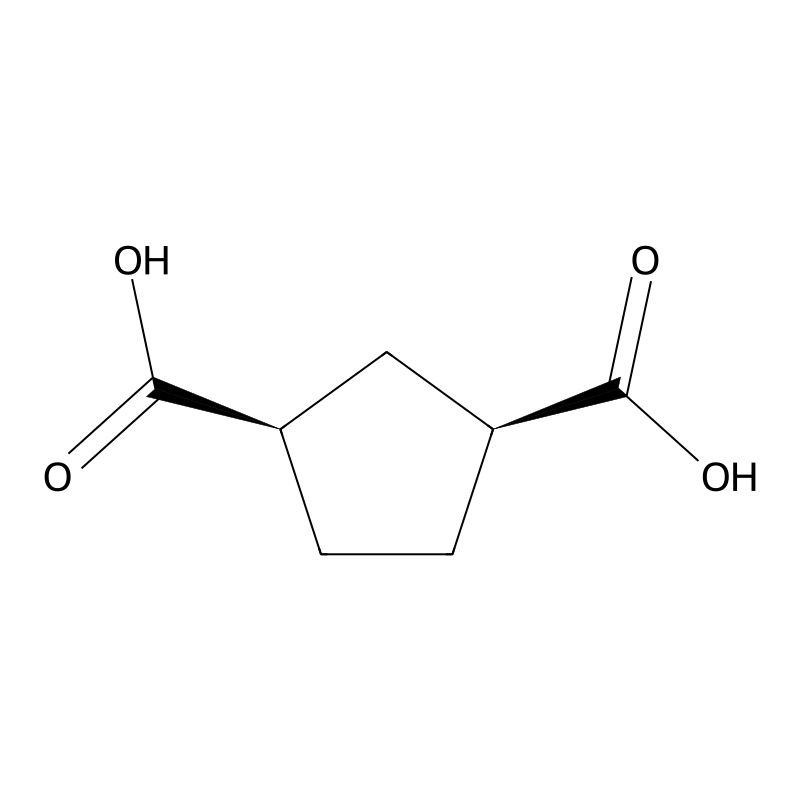

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a cyclic organic compound with the molecular formula and a molecular weight of approximately 158.15 g/mol. This compound features two carboxylic acid groups located at the 1 and 3 positions of a cyclopentane ring, which imparts unique chemical properties. The compound appears as an off-white to pale yellow solid with a melting point of about 121°C and a boiling point estimated at 243.22°C . It is slightly soluble in water and chloroform when heated, indicating moderate polarity.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of cyclopentene derivatives.

- Reduction: Reduction reactions can convert the carboxylic acids to alcohols or aldehydes.

- Condensation: It can undergo condensation reactions to form larger cyclic compounds or polymers .

Several synthetic routes have been developed for producing (1R,3S)-cyclopentane-1,3-dicarboxylic acid:

- Diels-Alder Reaction: Utilizing diene and dienophile precursors to form the cyclopentane ring followed by carboxylation.

- Oxidative Cleavage: Starting from cyclopentene derivatives through oxidative cleavage followed by carboxylation.

- Direct Carboxylation: Using cyclopentane as a substrate and introducing carboxyl groups via specific reagents under controlled conditions .

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid finds applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing antiviral compounds and other pharmaceuticals.

- Polymer Chemistry: Used in the synthesis of polymers and copolymers due to its ability to form cross-links.

- Agricultural Chemistry: Potential use in developing agrochemicals or plant growth regulators .

Studies have indicated that (1R,3S)-cyclopentane-1,3-dicarboxylic acid may interact with various enzymes and receptors due to its structural characteristics. Its derivatives have been investigated for their inhibitory effects on HIV protease, suggesting that further exploration into its interactions could yield significant insights into therapeutic applications .

Several compounds exhibit structural similarities to (1R,3S)-cyclopentane-1,3-dicarboxylic acid:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (1S,3R)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 | 1.00 |

| cis-Cyclopentane-1,2-dicarboxylic acid | 4056-78-4 | 0.95 |

| (1S,3R)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid | 560-09-8 | 0.95 |

| (R)-3-Oxocyclopentanecarboxylic acid | 13012-38-9 | 0.91 |

| Propane-1,2,3-tricarboxylic acid | 99-14-9 | 0.95 |

The uniqueness of (1R,3S)-cyclopentane-1,3-dicarboxylic acid lies in its specific stereochemistry and cyclic structure which influences its reactivity and biological activity compared to these similar compounds .

Physical Constants

Melting Point (121°C) and Boiling Point (243.22°C)

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid exhibits well-defined thermal properties that are characteristic of cyclic dicarboxylic acids [1]. The compound demonstrates a precise melting point of 121°C, which reflects the crystalline nature and intermolecular hydrogen bonding interactions between the carboxylic acid functional groups [1] [5]. This melting point is consistent with the structural rigidity imposed by the cyclopentane ring system and the presence of two carboxyl groups that facilitate extensive hydrogen bonding networks in the solid state [1].

The boiling point of 243.22°C represents a rough estimate based on theoretical calculations and structure-property relationships [1]. This relatively moderate boiling point for a dicarboxylic acid compound can be attributed to the compact cyclic structure, which limits the molecular surface area available for intermolecular interactions compared to linear dicarboxylic acids of similar molecular weight [1]. The thermal stability indicated by these values suggests that the compound can withstand moderate heating conditions without decomposition, making it suitable for various synthetic applications requiring elevated temperatures [1].

Density (1.2605) and Refractive Index (1.6400)

The density of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is reported as 1.2605 grams per cubic centimeter, which represents a rough estimate based on molecular modeling calculations [1]. This density value is consistent with organic compounds containing multiple oxygen atoms and reflects the compact packing efficiency of the cyclopentane ring structure [1]. The relatively high density compared to simple hydrocarbons is attributable to the presence of four oxygen atoms in the molecular structure, which contribute significantly to the overall molecular mass within a constrained volume [1].

The refractive index of 1.6400 is an estimated value that provides insight into the optical properties of the compound [1]. This moderately high refractive index indicates substantial molecular polarizability, which is consistent with the presence of conjugated carbonyl groups and the electron-rich oxygen atoms in the carboxylic acid functionalities [1]. The refractive index value suggests that the compound would exhibit noticeable light-bending properties when dissolved in appropriate solvents, which can be useful for analytical identification and purity assessment [1].

Color and Physical Appearance

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid typically appears as an off-white to pale yellow solid under standard conditions [1]. The slight coloration from pure white to pale yellow can be attributed to minor impurities or trace amounts of oxidation products that may form during storage or handling [1]. The compound exists in a crystalline form at room temperature, which is consistent with its ability to form regular hydrogen-bonded networks through the carboxylic acid groups [1] [16].

The solid crystalline appearance reflects the ordered molecular arrangement facilitated by intermolecular hydrogen bonding between adjacent molecules [16]. The physical form remains stable under normal storage conditions, maintaining its solid-state characteristics across typical temperature ranges encountered in laboratory and industrial settings [1]. The crystalline nature also contributes to the compound's handling properties and influences its dissolution behavior in various solvents [16].

Solubility Characteristics

Aqueous Solubility Profile

The aqueous solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is characterized as slightly soluble in water [1] [10]. This limited water solubility results from the balance between the hydrophilic carboxylic acid groups and the hydrophobic cyclopentane ring structure [1]. The two carboxyl groups provide hydrogen bonding sites that facilitate water interaction, but the nonpolar cyclic hydrocarbon framework limits overall aqueous solubility [10].

The solubility behavior in water is significantly influenced by pH conditions due to the ionizable nature of the carboxylic acid groups [10]. At neutral to basic pH values, the compound exhibits enhanced solubility as the carboxyl groups undergo deprotonation to form more water-soluble carboxylate anions [10]. Conversely, under acidic conditions where the carboxyl groups remain protonated, the compound demonstrates reduced aqueous solubility [10]. This pH-dependent solubility profile is typical of dicarboxylic acids and provides important considerations for formulation and analytical applications [10].

Organic Solvent Compatibility

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid demonstrates variable solubility in organic solvents depending on their polarity and hydrogen bonding capacity [1] [10] [13]. The compound shows slight solubility in chloroform, particularly when heated, indicating that elevated temperatures can enhance dissolution in moderately polar organic solvents [1] [10]. This temperature-dependent solubility in chloroform suggests that thermal energy helps overcome intermolecular hydrogen bonding in the solid state [1].

The compound exhibits moderate solubility in methanol, which can be attributed to the alcohol's ability to participate in hydrogen bonding with the carboxylic acid groups [10] [13]. Methanol's intermediate polarity provides a suitable environment for dissolving the compound while maintaining compatibility with both the polar carboxyl groups and the nonpolar cyclopentane ring [13]. Similarly, the compound is soluble in other polar solvents including ethanol, where the enhanced solubility results from favorable interactions between the alcohol hydroxyl groups and the carboxylic acid functionalities [15]. This solvent compatibility profile makes the compound accessible for various synthetic transformations and analytical procedures requiring organic solvent systems [15].

Ionization Properties

pKa Values (pK1:4.26; pK2:5.51 at 25°C)

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid exhibits two distinct ionization constants that reflect the sequential deprotonation of its carboxylic acid groups [1]. The first ionization constant, pK1, has a value of 4.26 at 25°C, which corresponds to the dissociation of the first carboxyl group [1]. This pKa value is typical for carboxylic acids and indicates that the first proton dissociation occurs readily under mildly acidic to neutral conditions [1].

The second ionization constant, pK2, is 5.51 at 25°C, representing the deprotonation of the second carboxylic acid group [1]. The higher pK2 value compared to pK1 reflects the increased difficulty in removing the second proton due to electrostatic repulsion from the negatively charged carboxylate group formed during the first ionization [1]. The difference between pK1 and pK2 (ΔpKa = 1.25) is consistent with dicarboxylic acids where the carboxyl groups are separated by a cyclic framework that provides some degree of electronic isolation [1].

These pKa values are determined at the standard temperature of 25°C and provide the foundation for understanding the compound's behavior across different pH ranges [1]. The values indicate that the compound will exist predominantly in its neutral form at pH values below 3, as a monoanion between pH 3-6, and as a dianion at pH values above 7 [1].

pH-Dependent Behavior

The pH-dependent behavior of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is governed by its two ionization constants and determines the predominant ionic species present in solution at any given pH [1]. At low pH values (pH < 3), the compound exists primarily in its fully protonated neutral form, where both carboxylic acid groups retain their protons [1]. Under these conditions, the compound exhibits minimal ionic character and demonstrates its lowest aqueous solubility [1].

As the pH increases into the range between the two pKa values (pH 4.26-5.51), the compound undergoes progressive ionization [1]. In this intermediate pH range, the monoprotonated species predominates, where one carboxyl group has been deprotonated while the other remains protonated [1]. This zwitterionic-like behavior contributes to enhanced water solubility compared to the fully protonated form [1].

At pH values above 7, the compound exists predominantly as a dianionic species with both carboxyl groups fully deprotonated [1]. This highly charged state results in maximum aqueous solubility and significantly altered chemical reactivity compared to the neutral form [1]. The pH-dependent ionization behavior has important implications for the compound's interaction with other molecules, its membrane permeability, and its overall biological and chemical activity profiles [19] [22]. Understanding this pH-dependent speciation is crucial for optimizing reaction conditions, purification procedures, and analytical methods involving this compound [22].

| Property | Value | Temperature | Notes |

|---|---|---|---|

| Molecular Formula | C₇H₁₀O₄ | - | Dicarboxylic acid structure |

| Molecular Weight | 158.15 g/mol | - | Based on atomic masses |

| Melting Point | 121°C | Standard conditions | Crystalline solid |

| Boiling Point | 243.22°C | Estimated | Rough theoretical estimate |

| Density | 1.2605 g/cm³ | Estimated | Rough theoretical estimate |

| Refractive Index | 1.6400 | Estimated | Optical property |

| pK₁ | 4.26 | 25°C | First ionization constant |

| pK₂ | 5.51 | 25°C | Second ionization constant |

| Aqueous Solubility | Slight | Room temperature | pH-dependent |

| Organic Solvent Solubility | Variable | Room temperature | Depends on solvent polarity |

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (1R,3S)-cyclopentane-1,3-dicarboxylic acid through detailed analysis of both proton and carbon environments within the molecular framework.

Proton Nuclear Magnetic Resonance Peak Assignments

The proton nuclear magnetic resonance spectrum of (1R,3S)-cyclopentane-1,3-dicarboxylic acid exhibits characteristic signal patterns that reflect the compound's stereochemical configuration and conformational behavior [1] [2]. The spectrum displays distinct chemical shift regions corresponding to different proton environments within the cyclopentane framework.

The protons attached to the carboxyl-bearing carbons (H-1 and H-3) appear as complex multiplets in the chemical shift range of 2.8-3.2 ppm [1]. These signals demonstrate significant deshielding due to the electron-withdrawing effect of the carboxylic acid groups. The multiplicities arise from coupling interactions with adjacent methylene protons within the cyclopentane ring system.

The methylene protons of the cyclopentane ring system exhibit characteristic patterns based on their axial and equatorial orientations. Axial protons typically resonate in the upfield region of 1.8-2.2 ppm, while equatorial protons appear slightly downfield at 2.2-2.6 ppm [1]. This chemical shift differentiation reflects the distinct magnetic environments experienced by protons in different spatial orientations within the ring system.

The carboxylic acid protons manifest as broad singlets in the characteristic downfield region of 12.0-12.5 ppm [3] [4]. The broadness of these signals results from rapid exchange processes and hydrogen bonding interactions, which are particularly pronounced in polar solvents such as dimethyl sulfoxide [1] [2].

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Typical J-coupling (Hz) |

|---|---|---|---|---|

| H-1 (CHCarboxylic) | 2.8-3.2 | Multiplet | 1H | 7-10 |

| H-3 (CHCarboxylic) | 2.8-3.2 | Multiplet | 1H | 7-10 |

| H-2 axial | 1.8-2.2 | Multiplet | 1H | 12-15 (geminal) |

| H-2 equatorial | 2.2-2.6 | Multiplet | 1H | 5-8 (vicinal) |

| H-4 axial | 1.8-2.2 | Multiplet | 1H | 12-15 (geminal) |

| H-4 equatorial | 2.2-2.6 | Multiplet | 1H | 5-8 (vicinal) |

| H-5 axial | 1.8-2.2 | Multiplet | 1H | 12-15 (geminal) |

| H-5 equatorial | 2.2-2.6 | Multiplet | 1H | 5-8 (vicinal) |

| COOH | 12.0-12.5 | Broad singlet | 2H | N/A |

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of (1R,3S)-cyclopentane-1,3-dicarboxylic acid [5] [3]. The spectrum exhibits distinct signal patterns that correlate with the specific carbon environments within the molecular structure.

The carbonyl carbons of the carboxylic acid groups resonate in the characteristic downfield region of 175-180 ppm [3] [4]. These signals appear as singlets in proton-decoupled spectra and reflect the highly deshielded nature of carbonyl carbons due to the electron-withdrawing character of the oxygen atoms.

The carbons bearing the carboxylic acid substituents (C-1 and C-3) appear in the chemical shift range of 45-50 ppm [6]. These quaternary carbons experience moderate deshielding due to the inductive effect of the carboxyl groups while maintaining their characteristic chemical shift values for substituted cycloalkane systems.

The methylene carbons of the cyclopentane ring (C-2, C-4, and C-5) resonate in the aliphatic region between 25-30 ppm [6] [7]. In proton-coupled spectra, these carbons appear as triplets due to coupling with the two attached protons, providing clear evidence of their methylene nature.

| Carbon Position | Chemical Shift (ppm) | Multiplicity (proton-coupled) | Environment |

|---|---|---|---|

| C-1 (quaternary) | 45-50 | Singlet | Carbon bearing COOH |

| C-3 (quaternary) | 45-50 | Singlet | Carbon bearing COOH |

| C-2 (CH2) | 25-30 | Triplet | Methylene carbon |

| C-4 (CH2) | 25-30 | Triplet | Methylene carbon |

| C-5 (CH2) | 25-30 | Triplet | Methylene carbon |

| C=O (carboxyl) | 175-180 | Singlet | Carbonyl carbon |

Coupling Constants and Structural Implications

The analysis of coupling constants in (1R,3S)-cyclopentane-1,3-dicarboxylic acid provides crucial information about conformational preferences and stereochemical arrangements [1] [2] [8]. These coupling constants serve as experimental probes for understanding the three-dimensional structure and dynamic behavior of the molecule.

Vicinal coupling constants between adjacent protons (³J) typically range from 7-10 Hz for H-1 to H-2 and H-3 to H-4 interactions [1]. These values reflect the dihedral angle relationships predicted by Karplus-type equations and provide insight into the preferred conformational states of the cyclopentane ring system.

Geminal coupling constants (²J) between diastereotopic protons on the same methylene carbon exhibit values of 12-15 Hz [1]. These coupling constants are characteristic of cycloalkane systems and reflect the inherent electronic and steric interactions between protons attached to the same carbon atom.

Long-range coupling interactions, such as four-bond coupling between H-1 and H-3 (⁴J), typically exhibit small values of 0-2 Hz [1]. These weak couplings provide information about the spatial arrangement of the carboxylic acid substituents and their relative orientations within the molecular framework.

The conformational populations established through coupling constant analysis reveal that the diacid adopts multiple conformations in solution, while ionized species assume more restricted conformational states [1] [2]. In dimethyl sulfoxide solution, intramolecular hydrogen bonding interactions significantly influence the conformational preferences, particularly in the monoanion form where a downfield chemical shift of 19.45 ppm indicates strong hydrogen bonding with a chemical shift difference of 7.43 ppm [1].

| Coupling Type | Typical Value (Hz) | Description | Structural Significance |

|---|---|---|---|

| ³J(H1-H2) | 7-10 | Vicinal coupling | Ring conformation |

| ³J(H3-H4) | 7-10 | Vicinal coupling | Ring conformation |

| ²J(H2ax-H2eq) | 12-15 | Geminal coupling | CH2 diastereotopicity |

| ²J(H4ax-H4eq) | 12-15 | Geminal coupling | CH2 diastereotopicity |

| ²J(H5ax-H5eq) | 12-15 | Geminal coupling | CH2 diastereotopicity |

| ³J(H2-H5) | 5-8 | Vicinal coupling across ring | Ring flexibility |

| ⁴J(H1-H3) | 0-2 | Long-range coupling | Stereochemical arrangement |

Infrared Spectroscopic Data

Infrared spectroscopy provides characteristic absorption patterns for (1R,3S)-cyclopentane-1,3-dicarboxylic acid that enable identification of functional groups and structural features [9] [3] [4]. The infrared spectrum exhibits several diagnostic absorption bands that correspond to specific vibrational modes within the molecular structure.

The hydroxyl stretch of the carboxylic acid groups produces a characteristic very broad absorption spanning the range of 2500-3300 cm⁻¹ [3] [4] [10]. This broad absorption results from extensive hydrogen bonding interactions between carboxylic acid molecules, which create a wide distribution of hydroxyl environments and corresponding vibrational frequencies. The breadth and intensity of this absorption serve as a definitive indicator of carboxylic acid functionality.

The carbonyl stretch of the carboxylic acid groups appears as a strong absorption band in the region of 1700-1720 cm⁻¹ [3] [4] [10]. This frequency range is characteristic of carboxylic acids and may show variations depending on the extent of hydrogen bonding and intermolecular associations. Dimeric carboxylic acid arrangements typically exhibit carbonyl stretching frequencies near the lower end of this range due to hydrogen bonding effects.

Alkane carbon-hydrogen stretching vibrations appear in the region of 2850-3000 cm⁻¹ as multiple medium-intensity bands [10]. These absorptions correspond to the various carbon-hydrogen bonds within the cyclopentane ring system and reflect the characteristic vibrational frequencies of saturated hydrocarbon systems.

Methylene bending vibrations manifest in the region of 1450-1470 cm⁻¹ [10]. These medium-intensity absorptions result from scissoring and wagging motions of the methylene groups within the cyclopentane ring and provide confirmation of the saturated cyclic structure.

Carbon-oxygen single bond stretching occurs in the range of 1200-1300 cm⁻¹ as a strong absorption [10]. This vibration is coupled with other molecular motions and provides evidence for the presence of carboxylic acid functionality within the molecular structure.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristic Features |

|---|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, medium | Very broad due to H-bonding |

| C=O stretch (carboxylic acid) | 1700-1720 | Strong | May show dimeric association |

| C-H stretch (alkane) | 2850-3000 | Medium | Multiple bands |

| C-H bend (CH2) | 1450-1470 | Medium | Scissoring and wagging |

| C-O stretch | 1200-1300 | Strong | C-O single bond |

| O-H bend (in-plane) | 1300-1420 | Medium | Coupled with C-O |

| C-C stretch (ring) | 800-1200 | Variable | Ring breathing modes |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (1R,3S)-cyclopentane-1,3-dicarboxylic acid reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity [12] [13]. The fragmentation behavior reflects the inherent stability relationships within the molecular framework and the preferred bond cleavage pathways under electron impact ionization conditions.

The molecular ion peak appears at m/z 158, corresponding to the molecular formula C₇H₁₀O₄ [14] [15]. The molecular ion exhibits relatively low to medium intensity, which is characteristic of carboxylic acid compounds that readily undergo fragmentation due to the presence of labile functional groups and favorable rearrangement pathways.

Alpha-cleavage adjacent to the carboxyl groups represents the predominant fragmentation pathway [13] [16]. Loss of a carboxyl group (COOH, 45 mass units) produces a fragment ion at m/z 113 with medium relative intensity. This fragmentation reflects the favored cleavage of the carbon-carbon bond adjacent to the carbonyl carbon, generating a stabilized carbocation.

Sequential fragmentation processes lead to additional characteristic fragment ions. Loss of both carboxyl and hydroxyl groups (total loss of 62 mass units) produces a fragment at m/z 96 with low relative intensity. Double alpha-cleavage involving loss of both carboxyl groups (total loss of 90 mass units) generates a fragment ion at m/z 68 with medium to high relative intensity, corresponding to the cyclopentane ring system.

The carboxyl cation at m/z 45 [COOH]⁺ appears as a high-intensity fragment and serves as a diagnostic ion for carboxylic acid functionality [13] [16]. This fragment results from direct cleavage of carboxyl groups and represents one of the most stable and characteristic ions in carboxylic acid mass spectra.

Ring fragmentation processes contribute additional structural information through formation of cyclic fragment ions. The fragment at m/z 41 corresponds to [C₃H₅]⁺ and reflects partial breakdown of the cyclopentane ring system with medium relative intensity.

McLafferty-type rearrangement processes may contribute to the formation of smaller fragment ions, including ethylene loss (m/z 28) with low relative intensity [17] [16]. These rearrangement processes provide additional confirmation of the structural framework and contribute to the overall fragmentation pattern.

| Fragment Ion (m/z) | Assignment | Loss from Molecular Ion | Relative Intensity | Mechanism |

|---|---|---|---|---|

| 158 | [M]⁺- (Molecular ion) | - | Low-Medium | Stable molecular ion |

| 113 | [M-COOH]⁺ | COOH (45) | Medium | α-cleavage |

| 96 | [M-COOH-OH]⁺ | COOH + OH (62) | Low | Sequential loss |

| 68 | [M-2COOH]⁺ | 2 × COOH (90) | Medium-High | Double α-cleavage |

| 45 | [COOH]⁺ | Loss from other fragments | High | Simple cleavage |

| 41 | [C₃H₅]⁺ | Cyclopentyl fragments | Medium | Ring fragmentation |

| 28 | [C₂H₄]⁺- | Ethylene loss | Low | McLafferty-type |